

Application of CD47 Blockade in Gastric Cancer Research: Application Notes and Protocols

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Compound of Interest

Compound Name: CS47

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Introduction

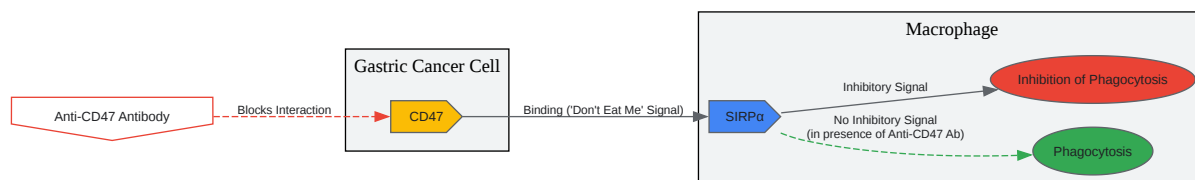
Cluster of Differentiation 47 (CD47) is a transmembrane protein ubiquitously expressed on the surface of various cells, acting as a crucial "don't eat me" signal to the innate immune system. By binding to its receptor, Signal-Regulatory Protein Alpha (SIRP α), on macrophages and other phagocytic cells, CD47 prevents cellular engulfment.^{[1][2][3]} In the context of oncology, particularly gastric cancer, the overexpression of CD47 on tumor cells has been identified as a significant mechanism of immune evasion, allowing cancer cells to escape macrophage-mediated destruction.^{[1][2][4]} This aberrant expression is often correlated with a poor prognosis for patients.^{[1][2][4]} Consequently, targeting the CD47-SIRP α signaling axis has emerged as a promising immunotherapeutic strategy to enhance the phagocytosis of cancer cells and restore anti-tumor immunity.^{[1][2]}

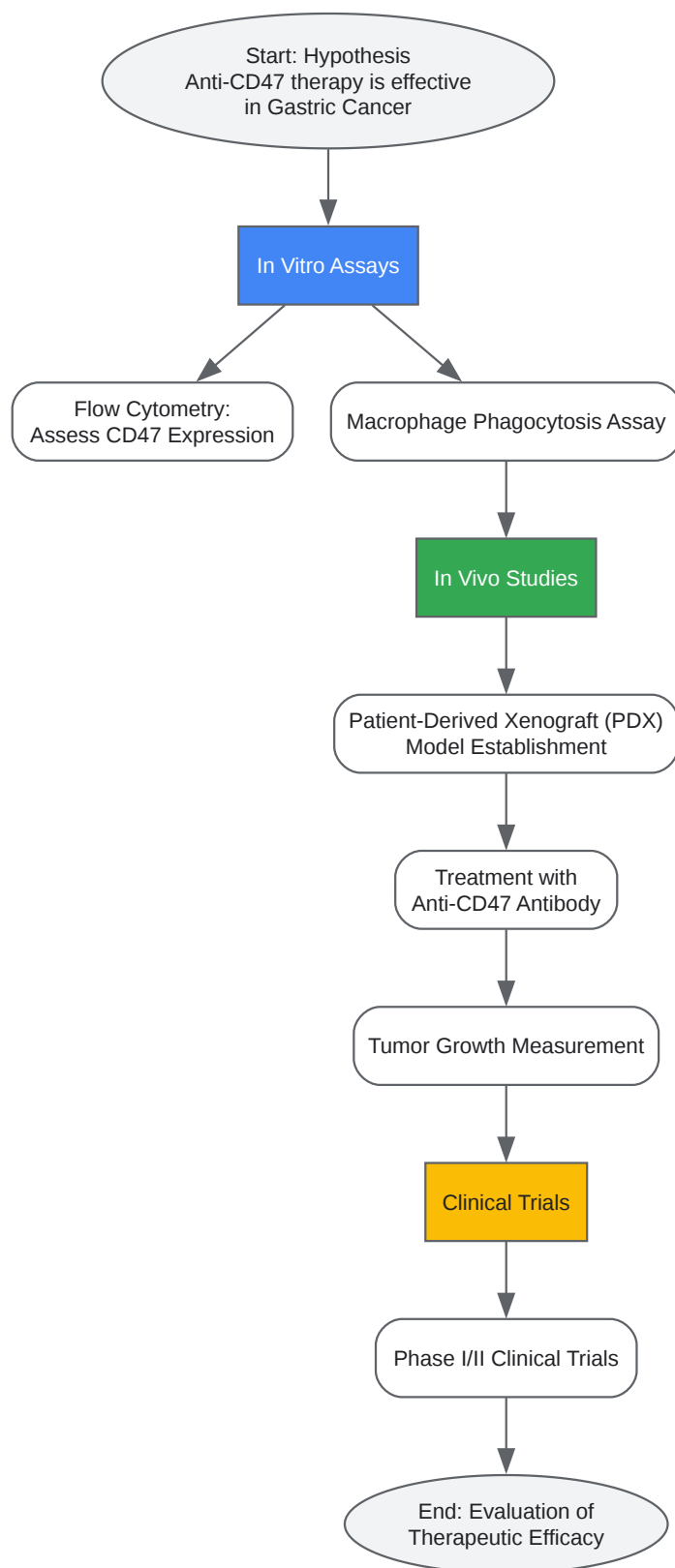
These application notes provide a comprehensive overview of the role of CD47 in gastric cancer and detailed protocols for key experiments to evaluate the efficacy of CD47-targeting therapies.

Signaling Pathway and Experimental Workflow

The interaction between CD47 on cancer cells and SIRP α on macrophages initiates a signaling cascade that inhibits phagocytosis. Blocking this interaction with therapeutic agents, such as

anti-CD47 monoclonal antibodies, removes the inhibitory signal, thereby promoting the engulfment of tumor cells by macrophages.





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References

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